molecular formula C26H21BrNP B1597909 (4-Cyanobenzyl)(triphenyl)phosphonium bromide CAS No. 26104-68-7

(4-Cyanobenzyl)(triphenyl)phosphonium bromide

Cat. No. B1597909
CAS RN: 26104-68-7
M. Wt: 458.3 g/mol
InChI Key: WPYOTRVXXHYEJK-UHFFFAOYSA-M
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Description

“(4-Cyanobenzyl)(triphenyl)phosphonium bromide” is a quaternary ammonium salt with the molecular formula C26H21BrNP . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “(4-Cyanobenzyl)(triphenyl)phosphonium bromide” is 458.342 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Crystal Structures and Molecular Interactions

    • Triphenyl(pentafluorobenzyl)phosphonium salts, similar in structure to (4-Cyanobenzyl)(triphenyl)phosphonium bromide, provide insights into the influence of anion size on the molecular structure of such compounds. These studies reveal that anion-π interactions can induce conformational changes based on the size of the anion interacting with electron-deficient moieties in the compounds (Giese et al., 2013).
  • Synthesis and Properties of Novel Compounds

    • The condensation of 4-hydroxy-3-formylcoumarin with 4-aminobenzyl(triphenyl)phosphonium bromide leads to the formation of novel phosphonium salts with unique luminescence properties. These findings are significant for the development of new materials with potential applications in various fields including optoelectronics (Popov et al., 2019).
  • Reactions and Transformations

    • Research on triphenyl(2-aroylethyl)phosphonium bromides shows that they undergo significant chemical transformations under certain conditions, forming bipolar compounds with charged nitrogen and phosphonium atoms. These reactions are crucial for understanding the chemical behavior of such compounds and their potential applications in synthesis and material science (Khachikyan, 2009).
  • One-Pot Synthesis Techniques

    • The reaction of (2-aminobenzyl) triphenylphosphonium bromide with aromatic aldehydes under specific conditions is an effective method for synthesizing 2-substituted indoles. This one-pot synthesis technique highlights the utility of these compounds in organic synthesis (Kraus & Guo, 2008).
  • Corrosion Inhibition

    • Derivatives of (4-Cyanobenzyl)(triphenyl)phosphonium bromide, like 4-vinylbenzyl triphenyl phosphonium chloride, have been studied for their effectiveness in inhibiting corrosion of metals, such as carbon steel, in acidic environments. These studies are crucial for the development of more effective corrosion inhibitors in industrial applications (Nahlé et al., 2008).
  • Radiolabelling Applications

    • Research involving the reaction of triphenylphosphine with radiolabelled alkylating agents shows potential applications in radiolabelling biologically important molecules, a process important in medical diagnostics and research (Wilson et al., 1986).
  • Surface Characterization and Electrochemical Studies

    • Ionic liquids based on quaternary phosphonium salts, such as (4
    -ethoxybenzyl)-triphenylphosphonium bromide, have been evaluated for their adsorption behavior on metal-electrolyte interfaces. These studies are significant for understanding the interaction of such compounds with metal surfaces, which is essential in corrosion science and material engineering .
  • Green Catalysis Applications

    • Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, a compound related to (4-Cyanobenzyl)(triphenyl)phosphonium bromide, has been synthesized and used as a reusable green Brønsted-acidic ionic liquid catalyst. Its application in synthesizing organic compounds demonstrates the potential of such phosphonium salts in green chemistry and catalysis (Karami et al., 2019).
  • Solid State Fluorescence and Aggregation-Induced Emission

    • Research on derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, including those with 4-cyanobenzyl bromide, reveals interesting mechanofluorochromism and aggregation-induced emission characteristics. These findings have implications for the development of new fluorescent materials and sensors (Weng et al., 2018).
  • Synthesis and Kinetic Studies

    • The kinetic study of synthesizing (4‐methyl) methyl benzoatyltriphenyl phosphonium bromide, a phase‐transfer catalyst related to (4-Cyanobenzyl)(triphenyl)phosphonium bromide, is crucial for understanding the synthesis of specialty chemicals via Wittig reaction. This research is significant in the field of organic synthesis and process engineering (Wang et al., 2010).

Safety And Hazards

The safety information for “(4-Cyanobenzyl)(triphenyl)phosphonium bromide” includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The specific meanings of these codes can be found in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYOTRVXXHYEJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380845
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanobenzyl)(triphenyl)phosphonium bromide

CAS RN

26104-68-7
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CYANOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G S'Heeren, A Persoons, P Rondou… - Die …, 1993 - Wiley Online Library
The synthesis and susceptibilities χ and χ to two series of polymethacrylates functionalized with 4‐dialkylamino‐4′‐cyanoazobenzene and 4‐dialkylamino‐4′‐cyanostilbene dyes are …
Number of citations: 59 onlinelibrary.wiley.com

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